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Compound of Interest

Compound Name: D-Ala-Gly-Phe-Met-NH2

Cat. No.: B12404365

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
purification of [D-Ala2]-Met-Enkephalinamide, a synthetic pentapeptide analog of Met-
enkephalin with potent analgesic properties. This document details the chemical strategies,
experimental protocols, and analytical methods essential for the successful production of this
opioid peptide.

Introduction

[D-Ala2]-Met-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH2) is a well-characterized synthetic
opioid peptide that exhibits enhanced stability and potent analgesic effects compared to its
endogenous counterpart, Met-enkephalin. The substitution of D-Alanine at the second position
renders the peptide less susceptible to enzymatic degradation by aminopeptidases. This guide
will focus on the prevalent method for its synthesis, Solid-Phase Peptide Synthesis (SPPS),
followed by its purification using Reverse-Phase High-Performance Liquid Chromatography
(RP-HPLC).

Synthesis of [D-Ala2]-Met-Enkephalinamide

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of
peptides like [D-Ala2]-Met-Enkephalinamide. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-
butyl) strategy is widely employed due to its mild deprotection conditions.
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Synthesis Strategy Overview

The synthesis commences from the C-terminus by attaching the first amino acid to an insoluble
polymeric support (resin). The peptide chain is then elongated in the N-terminal direction
through a series of coupling and deprotection steps.

Key Components of SPPS:
e Resin: A Rink Amide resin is typically used to generate the C-terminal amide.

» Protecting Groups: The a-amino group of each incoming amino acid is temporarily protected
by the Fmoc group, which is base-labile. Side chains of reactive amino acids are protected
by acid-labile groups (e.g., tBu for Tyrosine).

o Coupling Reagents: These reagents activate the carboxyl group of the incoming amino acid
to facilitate the formation of a peptide bond. Common coupling reagents include HBTU (O-
(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).

o Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the
resin, and all side-chain protecting groups are removed simultaneously using a strong acid
cocktail.

Quantitative Data for Synthesis

The following table summarizes typical quantitative parameters for the solid-phase synthesis of
[D-Ala2]-Met-Enkephalinamide.
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Parameter Value Notes

Resin Rink Amide MBHA 0.4 - 0.8 mmol/g substitution
Scale 0.1-1.0 mmol

Amino Acid Excess 3 - 5 equivalents Per coupling step

Coupling Reagent Excess 2.9 - 4.9 equivalents Relative to amino acid

Base (DIPEA) Excess 6 - 10 equivalents Relative to amino acid
Coupling Time 1-2 hours Per amino acid

Fmoc Deprotection Time 5 - 20 minutes Using 20% piperidine in DMF
Crude Peptide Yield 70 - 90% Based on initial resin loading

Experimental Protocol: Solid-Phase Synthesis

This protocol describes the manual synthesis of [D-Ala2]-Met-Enkephalinamide on a 0.25 mmol
scale using a Rink Amide resin.

1. Resin Swelling:

e Place 0.31 g of Rink Amide resin (0.8 mmol/g) in a reaction vessel.

¢ Add 10 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with
gentle agitation.

e Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Met-OH):

 In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.75 mmol, 278 mg), HBTU (2.9 eq., 0.725
mmol, 275 mg), and HOBt (3 eq., 0.75 mmol, 115 mg) in 5 mL of DMF.

e Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.5 mmol, 261 pL).

» Add the activated amino acid solution to the resin.

» Agitate the mixture for 2 hours at room temperature.

» Drain the solution and wash the resin with DMF (3 x 10 mL).

3. Fmoc Deprotection:
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e Add 10 mL of 20% piperidine in DMF to the resin.

o Agitate for 5 minutes.

» Drain the solution.

» Repeat the 20% piperidine treatment for another 15 minutes.
» Drain the solution and wash the resin with DMF (5 x 10 mL).

4. Subsequent Amino Acid Couplings:

e Repeat steps 2 and 3 for the following amino acids in sequence: Fmoc-Phe-OH, Fmoc-Gly-
OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH. Note the use of a Boc-protected Tyrosine for the
final coupling.

5. Cleavage and Global Deprotection:

 After the final wash, dry the resin under a stream of nitrogen.

o Prepare a cleavage cocktail suitable for a methionine-containing peptide. A common choice
is Reagent K.[1]

» Trifluoroacetic acid (TFA): 82.5%

e Phenol: 5%

e Water: 5%

e Thioanisole: 5%

e 1,2-Ethanedithiol (EDT): 2.5%

e Add 10 mL of the cleavage cocktail to the resin.

o Agitate the mixture for 2-3 hours at room temperature.

« Filter the resin and collect the filtrate.

e Wash the resin with an additional 2 mL of TFA.

» Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.

o Centrifuge the mixture to pellet the peptide.

o Wash the peptide pellet with cold diethyl ether (2x).

e Dry the crude peptide under vacuum.

Purification of [D-Ala2]-Met-Enkephalinamide

The crude peptide obtained from synthesis contains various impurities, including deletion
sequences, truncated peptides, and byproducts from protecting groups. Reverse-Phase High-
Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides
to a high degree of homogeneity.[2]
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Purification Strategy Overview

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase
(typically C18 silica) is used with a polar mobile phase. The peptide is loaded onto the column
in a low organic solvent concentration and eluted with an increasing gradient of organic
solvent.

Key Parameters for RP-HPLC:
o Stationary Phase: C18-modified silica is the most common choice for peptide purification.

o Mobile Phase: A mixture of water and acetonitrile (ACN) is typically used. A small amount of
an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve
peak shape.

o Gradient: A linear gradient from a low to a high concentration of acetonitrile is employed to
elute the peptide and separate it from impurities.

o Detection: The peptide is detected by its absorbance at 210-220 nm (peptide bond) and 280
nm (tyrosine aromatic ring).

Quantitative Data for Purification

The following table summarizes typical quantitative parameters for the purification of [D-Ala2]-
Met-Enkephalinamide by RP-HPLC.
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Parameter

Value

Notes

Column

Preparative C18

10 um particle size, 100-300 A

pore size

Mobile Phase A

0.1% TFA in Water

Mobile Phase B

0.1% TFA in Acetonitrile

Flow Rate

10 - 20 mL/min

For a standard preparative

column

Detection Wavelength

220 nm and 280 nm

Crude Peptide Purity 60 - 85% By analytical HPLC
Final Purity >98% By analytical HPLC
Purification Yield 30 - 50% From crude peptide

Experimental Protocol: RP-HPLC Purification

This protocol outlines a general procedure for the purification of crude [D-Ala2]-Met-

Enkephalinamide.

1. Sample Preparation:

¢ Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a
small percentage of acetonitrile or dimethyl sulfoxide (DMSQO) can be added.
o Filter the sample through a 0.45 um syringe filter to remove any particulate matter.

2. HPLC System Preparation:

o Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95%
A, 5% B) until a stable baseline is achieved.

3. Purification Run:

« Inject the prepared sample onto the column.
* Run a linear gradient. A typical gradient for this peptide would be from 5% to 45% Mobile

Phase B over 40 minutes.
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e Monitor the elution profile at 220 nm and 280 nm.
» Collect fractions corresponding to the major peak that elutes.

4. Analysis of Fractions:

» Analyze the collected fractions by analytical RP-HPLC to determine the purity of each
fraction.
e Pool the fractions that meet the desired purity level (e.g., >98%).

5. Lyophilization:

» Freeze the pooled fractions at -80°C.
o Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.

Visualization of Workflows and Pathways
Solid-Phase Peptide Synthesis Workflow
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Caption: Solid-Phase Peptide Synthesis workflow for [D-Ala2]-Met-Enkephalinamide.

Purification Workflow
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Caption: Purification workflow for [D-Ala2]-Met-Enkephalinamide using RP-HPLC.
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Caption: Simplified signaling pathway of [D-Ala2]-Met-Enkephalinamide.

Conclusion

The synthesis and purification of [D-Ala2]-Met-Enkephalinamide are well-established processes
that can be reliably performed using the methodologies outlined in this guide. Solid-phase
peptide synthesis offers an efficient route to the crude peptide, while reverse-phase HPLC
provides a robust method for purification to high homogeneity. Careful optimization of each step
is crucial for maximizing yield and purity, leading to a final product suitable for research and
drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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